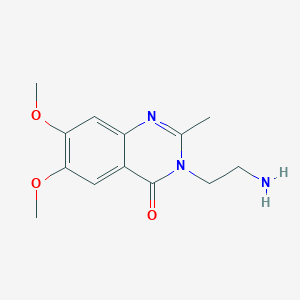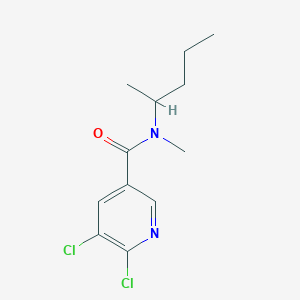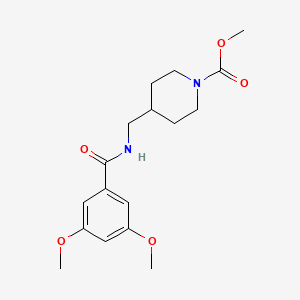
Methyl 4-((3,5-dimethoxybenzamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-((3,5-dimethoxybenzamido)methyl)piperidine-1-carboxylate” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals . The compound also seems to have methoxy and carboxylate groups, which can significantly influence its chemical behavior .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various methods, including cyclization and multicomponent reactions . The exact method would depend on the specific structure and functional groups present in the target molecule .Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions. For instance, they can undergo C-2 arylation through directed transition metal-catalyzed sp3 C-H activation . The exact reactions this compound can undergo would depend on its specific structure .科学的研究の応用
Analgesic Activity and Binding Affinity
Piperidine derivatives have been synthesized and evaluated for their analgesic activity. For instance, aromatic carboxylic esters of 1-methyl-4-piperidinol showed significant analgesic activity, with certain derivatives nearly twice as active as codeine in analgesic assays. These compounds were also studied for their potential lack of morphine-like physical dependence liability, highlighting their importance in developing new analgesics with reduced side effects (Waters, 1978).
Corrosion Inhibition
Piperidine derivatives have shown promise in corrosion inhibition studies, demonstrating their potential in protecting metals from corrosion. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties on iron surfaces, offering insights into their application in materials science (Kaya et al., 2016).
Medicinal Chemistry and Synthesis
Research on piperidine derivatives includes their use in synthesizing compounds with potential medicinal applications. For example, studies on the synthesis of oxindoles via palladium-catalyzed C-H functionalization using piperidine derivatives as intermediates highlight their utility in creating biologically active molecules (Magano et al., 2014).
Antitumor Activity
The antitumor activity of certain piperidine derivatives has been explored, demonstrating their potential in cancer research. For instance, derivatives synthesized from ferrocenyl compounds showed promising results in in vivo studies, which could lead to new treatments for cancer (Simenel et al., 2008).
Enantioselective Catalysis
Piperidine derivatives have been used in enantioselective catalysis to produce chiral molecules, which are crucial in pharmaceutical synthesis. Research into the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts underscores the role of piperidine derivatives in creating enantiomerically pure compounds (Wang et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 4-[[(3,5-dimethoxybenzoyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-22-14-8-13(9-15(10-14)23-2)16(20)18-11-12-4-6-19(7-5-12)17(21)24-3/h8-10,12H,4-7,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSBVMHWQBMTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
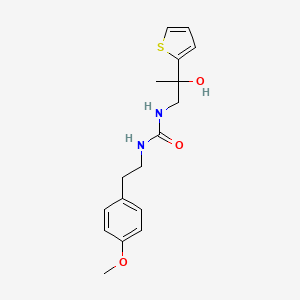

![Allyl 1,3,7-trimethyl-5-(3-methylthiophen-2-yl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2697561.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2697565.png)
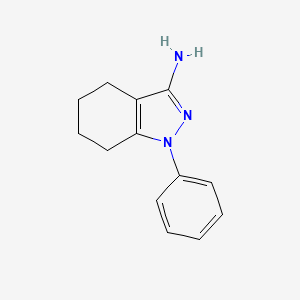

![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide](/img/no-structure.png)

![6-[2-(3,4-Dimethoxyphenyl)ethylamino]hexane-1,2,3,4,5-pentol](/img/structure/B2697575.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2697576.png)
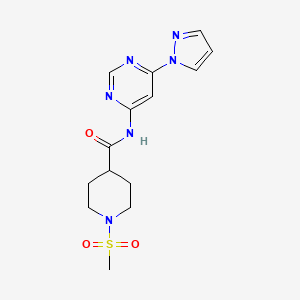
![1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile](/img/structure/B2697578.png)
